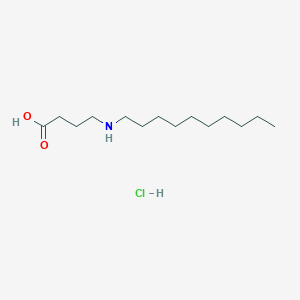

4-(Decylamino)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

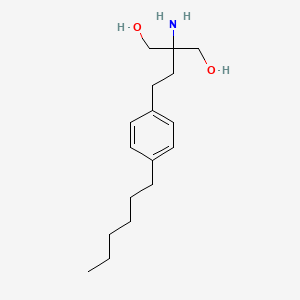

“4-(Decylamino)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1376391-99-9 . It has a molecular weight of 279.85 . The compound is a solid in physical form and is stored at 4°C, away from moisture .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for the compound is 1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H .Physical And Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 279.85 . The compound is stored at 4°C, away from moisture .Aplicaciones Científicas De Investigación

Photolabile Hydrophobic Molecules in Nanofluidic Devices

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been employed as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. These channels, decorated with monolayers of photolabile hydrophobic molecules, can be altered by irradiation to generate hydrophilic groups, facilitating UV-light-triggered permselective transport of ionic species in aqueous solutions. This technology shows potential for applications in controlled release, sensing, and information processing (Ali et al., 2012).

Organic Solvent-Free Synthesis Processes

A novel organic solvent-free process has been developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, by demethylating 4-(4-methoxyphenyl)butanoic acid. This advancement in synthesis methodology emphasizes the increasing focus on greener, more sustainable chemical processes (Delhaye et al., 2006).

Crystal Polymorphism in Local Anaesthetic Drugs

The study of structurally related local anaesthetic drugs, like hydroxyprocaine hydrochloride, reveals the formation of hydrated crystals. These substances exhibit conformational polymorphism with the anhydrated phases, which is crucial for understanding the stability and efficacy of these pharmaceutical compounds (Schmidt & Schwarz, 2006).

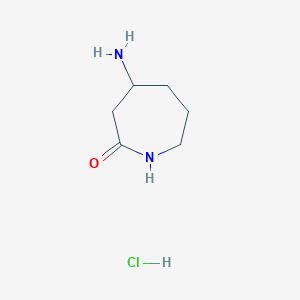

Kinetics and Equilibria in Chemical Reactions

The study of the kinetics and equilibria in the ring closure of 4-(arylamino)butanoic acids to 1-aryl-2-pyrrolidones provides insights into the reactivity and transformation processes of these compounds. Understanding these reactions is vital for developing new pharmaceuticals and synthetic pathways (Abdallah & Moodie, 1983).

HPLC Analysis in Pharmaceutical Compounds

The determination of related substances in tetracaine hydrochloride using HPLC illustrates the importance of analytical chemistry in ensuring the purity and quality of pharmaceutical products. This type of analysis is critical for maintaining drug safety and efficacy (He Bingfang, 2010).

Synthesis of Agricultural Chemicals

The synthesis of Glufosinate, an important agricultural chemical, from methylvinylphosphinate showcases the application of butanoic acid derivatives in the field of agrochemicals. This synthesis process reflects the continuous evolution and innovation in the field of synthetic chemistry (Sakakura et al., 1991).

Molecular Docking and Structural Studies

Molecular docking and structural studies of butanoic acid derivatives contribute significantly to the development of new pharmaceuticals. These studies provide crucial insights into the interaction between these compounds and biological targets, paving the way for the discovery of new drugs (Vanasundari et al., 2018).

Species Differences in Biotransformation

Research on the biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid highlights the significance of understanding species-specific metabolic pathways in the development of pharmaceuticals and their safety profiles (Pottier et al., 1978).

Kinetic and Thermodynamic Studies

Investigating the oxidation of 4-oxo-4-phenyl butanoic acid broadens our understanding of chemical reaction mechanisms and their thermodynamic properties. This knowledge is essential for the design and optimization of chemical processes and reactions (Yogananth & Mansoor, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-(decylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHBAISJBXISPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)

![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)

![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)

![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)

![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)

![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)